molecular formula C9H6Cl2O B8772797 4-Chlorocinnamoyl Chloride

4-Chlorocinnamoyl Chloride

Cat. No.: B8772797
M. Wt: 201.05 g/mol
InChI Key: ZFOVCSTVYYYRSU-UHFFFAOYSA-N
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Description

4-Chlorocinnamoyl Chloride is an organic compound with the molecular formula C9H6Cl2O. It is a derivative of acryloyl chloride, where a chlorine atom is substituted at the para position of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorocinnamoyl Chloride can be synthesized through the reaction of 4-chlorobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and controlled environments helps in minimizing side reactions and maximizing the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorocinnamoyl Chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: Reacts with water to form 3-(4-Chlorophenyl)acrylic acid.

    Acylation: Can acylate organozinc compounds and other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

    Amides and Esters: Formed from reactions with amines and alcohols.

    3-(4-Chlorophenyl)acrylic Acid: Formed from hydrolysis.

Scientific Research Applications

4-Chlorocinnamoyl Chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in the synthesis of complex organic molecules and polymers.

    Biology: Used in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorocinnamoyl Chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This compound can inhibit enzymes by acylating active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

    Acryloyl Chloride: The parent compound, less specific due to the absence of the chlorophenyl group.

    3-(4-Methoxyphenyl)acryloyl Chloride: Similar structure but with a methoxy group instead of chlorine, leading to different reactivity and applications.

    3-(4-Nitrophenyl)acryloyl Chloride: Contains a nitro group, which significantly alters its chemical properties and reactivity.

Uniqueness: 4-Chlorocinnamoyl Chloride is unique due to the presence of the chlorine atom on the phenyl ring, which enhances its reactivity and specificity in certain chemical reactions. This makes it particularly useful in the synthesis of specialized organic compounds and materials .

Properties

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

IUPAC Name

3-(4-chlorophenyl)prop-2-enoyl chloride

InChI

InChI=1S/C9H6Cl2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H

InChI Key

ZFOVCSTVYYYRSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 ml of benzene was added to 18.3 grams of p-chlorocinnamic acid. 12 ml of thionyl chloride was added dropwise slowly thereto at ambient temperature. The temperature was elevated to 80° C. and the heating was continued until foaming ceased. Benzene and thionyl chloride were distilled off and the residue was dried thoroughly under reduced pressure.
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12 mL
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18.3 g
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100 mL
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Synthesis routes and methods II

Procedure details

3-(4-chloro-phenyl)-acryloyl chloride was prepared as follows: To a stirred suspension of 4-chloro-trans-cinnamic acid (2.51 g, 13.77 mmol) in benzene was added thionyl chloride (1.1 mL, 15.14 mmol) and a catalytic amount of DMAP. The reaction mixture was heated at reflux for 1.5 h. The volatile materials were removed under reduced pressure. The white residue was dissolved in Et2O and concentrated again under reduced pressure, to give 3-(4-chloro-phenyl)-acryloyl chloride (2.78 g, quantitative) as a white solid: 1H NMR (CDCl3) δ 7.81 (d, 1H, J=15.6 Hz), 7.54 (d, 2H, J=8.6 Hz), 7.44 (d, 2H, J=8.6 Hz), 6.65 (d, 1H, J=15.6 Hz).
Quantity
2.51 g
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reactant
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1.1 mL
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reactant
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